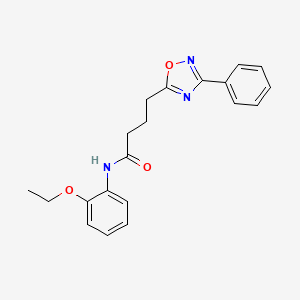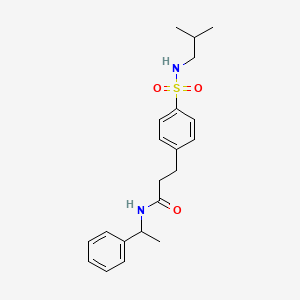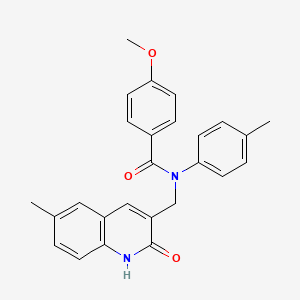
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, commonly known as EPOB or EPOB-D, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPOB is a synthetic compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of EPOB is not fully understood, but studies have suggested that it targets the microtubule network in cells. Microtubules are essential components of the cytoskeleton that play a crucial role in cell division and migration. EPOB has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EPOB has been shown to have several biochemical and physiological effects. Studies have shown that EPOB can inhibit the activity of tubulin, a protein that is essential for microtubule assembly. EPOB has also been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in regulating cell division and apoptosis. In addition, EPOB has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPOB is its potent anti-cancer activity against various types of cancer cells. EPOB has been shown to be effective at low concentrations, making it a promising candidate for further development as a cancer therapy. However, EPOB has some limitations for lab experiments. EPOB is a synthetic compound that requires careful optimization of reaction conditions to achieve high yields and purity. In addition, EPOB may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on EPOB. One area of research is to further elucidate the mechanism of action of EPOB. Studies are needed to determine the exact molecular targets of EPOB and how it disrupts microtubule dynamics. Another area of research is to investigate the potential of EPOB as a cancer therapy in animal models. Studies are needed to determine the efficacy and safety of EPOB in vivo. Finally, studies are needed to investigate the potential of EPOB as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of EPOB involves the reaction of 2-ethoxybenzoyl chloride with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-4-(2-ethoxyphenyl)butane to yield EPOB. The synthesis of EPOB is a multistep process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
EPOB has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that EPOB has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. EPOB has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-25-17-12-7-6-11-16(17)21-18(24)13-8-14-19-22-20(23-26-19)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRMQZEIZHGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)









![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)


